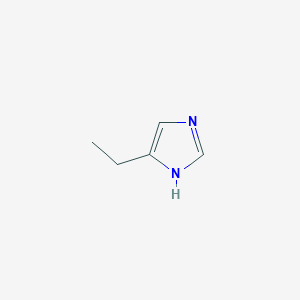
2-(Methylthio)-6-(trimethylsilyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylthio)-6-(trimethylsilyl)pyridine, also known as MTSP, is a chemical compound that belongs to the class of organosulfur compounds. It is widely used in scientific research for its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(Methylthio)-6-(trimethylsilyl)pyridine is not fully understood, but it is believed to act as a Lewis acid catalyst, facilitating the formation of chemical bonds between molecules.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2-(Methylthio)-6-(trimethylsilyl)pyridine. However, it has been found to exhibit antifungal activity against various fungal strains, including Candida albicans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Methylthio)-6-(trimethylsilyl)pyridine has several advantages for use in lab experiments, including its high stability and low toxicity. However, it is important to note that 2-(Methylthio)-6-(trimethylsilyl)pyridine can be difficult to handle due to its high reactivity and sensitivity to air and moisture.
Direcciones Futuras
There are several potential future directions for research on 2-(Methylthio)-6-(trimethylsilyl)pyridine, including its use as a catalyst in the synthesis of new organic compounds and its potential applications in drug discovery and material science. Additionally, further research is needed to fully understand the mechanism of action of 2-(Methylthio)-6-(trimethylsilyl)pyridine and its potential biochemical and physiological effects.
In conclusion, 2-(Methylthio)-6-(trimethylsilyl)pyridine is a unique and versatile chemical compound that has potential applications in various fields. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are all important considerations for researchers working with this compound.
Métodos De Síntesis
The synthesis of 2-(Methylthio)-6-(trimethylsilyl)pyridine can be achieved through several methods, including the reaction of 2-bromo-6-(trimethylsilyl)pyridine with methyl mercaptan in the presence of a palladium catalyst. Another method involves the reaction of 2-chloro-6-(trimethylsilyl)pyridine with sodium methyl mercaptide.
Aplicaciones Científicas De Investigación
2-(Methylthio)-6-(trimethylsilyl)pyridine has been extensively researched for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. It has been found to be a useful reagent in the synthesis of various organic compounds, including pyridine derivatives and heterocyclic compounds. Additionally, 2-(Methylthio)-6-(trimethylsilyl)pyridine has been used as a catalyst in various chemical reactions, including cross-coupling reactions and cyclization reactions.
Propiedades
Número CAS |
199273-59-1 |
|---|---|
Nombre del producto |
2-(Methylthio)-6-(trimethylsilyl)pyridine |
Fórmula molecular |
C9H15NSSi |
Peso molecular |
197.37 g/mol |
Nombre IUPAC |
trimethyl-(6-methylsulfanylpyridin-2-yl)silane |
InChI |
InChI=1S/C9H15NSSi/c1-11-8-6-5-7-9(10-8)12(2,3)4/h5-7H,1-4H3 |
Clave InChI |
DXPJMFNPVFXSIY-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=NC(=CC=C1)SC |
SMILES canónico |
C[Si](C)(C)C1=NC(=CC=C1)SC |
Sinónimos |
Pyridine, 2-(methylthio)-6-(trimethylsilyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,3,4,5-Tetrahydro-1H-benzo[D]azepine hydrochloride](/img/structure/B178193.png)



![ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B178203.png)






